molecular formula C21H28O3 B12798664 17alpha-Pregn-4-ene-3,11,20-trione CAS No. 26423-78-9

17alpha-Pregn-4-ene-3,11,20-trione

Cat. No.: B12798664
CAS No.: 26423-78-9
M. Wt: 328.4 g/mol
InChI Key: WKAVAGKRWFGIEA-LANMLWSUSA-N
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Description

Biosynthetic Pathways

The biosynthesis of 17alpha-Pregn-4-ene-3,11,20-trione is intrinsically linked to the metabolism of progesterone (B1679170), a central steroid hormone. In biological systems, the introduction of oxygen atoms at specific positions on the steroid nucleus is orchestrated by a family of enzymes known as cytochrome P450 oxidases and hydroxysteroid dehydrogenases.

A key pathway for the formation of this compound involves the sequential enzymatic modification of progesterone. One proposed route involves the "backdoor pathway" of androgen synthesis. In this pathway, progesterone can be first hydroxylated at the 11β-position by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) or aldosterone (B195564) synthase (CYP11B2) to form 11β-hydroxyprogesterone. nih.gov Subsequently, the 11β-hydroxyl group is oxidized to a ketone by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) , yielding 11-ketoprogesterone (B144819). nih.govnih.gov This intermediate can then be acted upon by cytochrome P450 17A1 (CYP17A1) , which exhibits both 17α-hydroxylase and 17,20-lyase activities, to introduce the hydroxyl group at the C17α position, thus forming this compound. nih.govresearchgate.net

Microbial biotransformations also represent a significant biosynthetic route for producing hydroxylated and ketosteroids. Various microorganisms, particularly fungi of the Aspergillus and Rhizopus species, are known to efficiently carry out the 11α-hydroxylation of progesterone. nih.gov This 11α-hydroxyprogesterone can then be oxidized to the corresponding 11-keto derivative, which can be a precursor for this compound through subsequent 17α-hydroxylation.

The following table summarizes the key enzymes involved in the biosynthesis of this compound from progesterone.

EnzymeFunctionPrecursorProduct
Cytochrome P450 11β-hydroxylase (CYP11B1)11β-hydroxylationProgesterone11β-Hydroxyprogesterone
Aldosterone synthase (CYP11B2)11β-hydroxylationProgesterone11β-Hydroxyprogesterone
11β-Hydroxysteroid dehydrogenase type 2 (11βHSD2)Oxidation of 11β-hydroxyl group11β-Hydroxyprogesterone11-Ketoprogesterone
Cytochrome P450 17A1 (CYP17A1)17α-hydroxylation11-KetoprogesteroneThis compound
Fungal 11α-hydroxylases11α-hydroxylationProgesterone11α-Hydroxyprogesterone
Microbial dehydrogenasesOxidation of 11α-hydroxyl group11α-Hydroxyprogesterone11-Ketoprogesterone

Chemical Synthesis

The laboratory synthesis of this compound typically starts from more readily available steroid precursors. Progesterone and its derivatives are common starting materials, with synthetic strategies focusing on the regioselective introduction of the ketone function at C-11 and the hydroxyl group at C-17.

One common approach involves the use of microbial hydroxylation to introduce an oxygen function at the C-11 position, which is then oxidized to the ketone. For instance, the fermentation of progesterone with Rhizopus nigricans can yield 11α-hydroxyprogesterone, which can be subsequently oxidized to 11-ketoprogesterone using reagents like manganese dioxide or chromium trioxide. The introduction of the 17α-hydroxyl group can then be achieved through various methods, including the protection of the existing ketone groups, followed by enolization and reaction with an electrophilic oxygen source.

Alternatively, total synthesis routes, while more complex, offer a high degree of control over the stereochemistry of the final product. The total synthesis of progesterone itself was a landmark achievement in organic chemistry. msu.edu Building upon these foundations, synthetic chemists can devise routes to introduce the necessary functionalities at C-11 and C-17 to arrive at this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26423-78-9

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16-,17-,19+,20-,21+/m0/s1

InChI Key

WKAVAGKRWFGIEA-LANMLWSUSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Utility As a Synthetic Intermediate for Hormone Pharmaceuticals and Analogues

The strategic placement of the ketone and hydroxyl groups in 17alpha-Pregn-4-ene-3,11,20-trione makes it a valuable and versatile intermediate in the synthesis of a wide range of hormonal pharmaceuticals, particularly corticosteroids, and their analogues.

The presence of the 11-keto group is a hallmark of many glucocorticoids, contributing to their anti-inflammatory properties. The 17α-hydroxyl group, along with the C-20 ketone, is crucial for the biological activity of corticosteroids and serves as a handle for further chemical modifications.

A prime example of its utility is in the synthesis of cortisone (17α,21-dihydroxypregn-4-ene-3,11,20-trione) and hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). Starting from this compound, the introduction of a hydroxyl group at the C-21 position can be achieved through methods such as bromination at C-21 followed by displacement with a hydroxyl group or an acetate (B1210297) group which is later hydrolyzed. For the synthesis of hydrocortisone, the 11-keto group can be stereoselectively reduced to the 11β-hydroxyl group. researchgate.net

Furthermore, this compound serves as a scaffold for the synthesis of various synthetic corticosteroid analogues with modified properties. For instance, the introduction of a double bond between C-1 and C-2 leads to the formation of prednisone and prednisolone analogues, which exhibit enhanced glucocorticoid activity. The synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate for potent halogenated corticosteroids, can also utilize precursors derived from 11-oxygenated pregnanes. researchgate.net

The following table provides examples of hormone pharmaceuticals and analogues that can be synthesized from this compound or its close derivatives.

Target Pharmaceutical/AnalogueKey Synthetic Transformation from this compound
Cortisone21-hydroxylation
Hydrocortisone21-hydroxylation, stereoselective reduction of the 11-keto group
Prednisone1,2-dehydrogenation, 21-hydroxylation
Prednisolone1,2-dehydrogenation, 21-hydroxylation, stereoselective reduction of the 11-keto group
Medroxyprogesterone Acetate AnaloguesModifications at C-6 and C-17
Fluorinated CorticosteroidsIntroduction of fluorine at various positions (e.g., C-9)

The research into the derivatization of this compound continues to yield novel compounds with tailored biological activities, underscoring its enduring importance in medicinal chemistry.

Enzymatic Transformations and Microbial Bioconversions of 17alpha Pregn 4 Ene 3,11,20 Trione

Interactions with Steroidogenic Enzymes

The enzymatic machinery responsible for the biosynthesis of endogenous steroids can also interact with synthetic analogues, leading to various metabolic conversions. The following sections detail the interactions of 17alpha-Pregn-4-ene-3,11,20-trione with three critical enzymes in the steroidogenic pathway.

21-Hydroxylase (CYP21A2) Mediated Reactions and Implications

Steroid 21-hydroxylase, a cytochrome P450 enzyme encoded by the CYP21A2 gene, is essential for the synthesis of glucocorticoids and mineralocorticoids. wikipedia.orgnih.gov Its primary function is to hydroxylate progesterone (B1679170) and 17α-hydroxyprogesterone at the C21 position to produce 11-deoxycorticosterone and 11-deoxycortisol, respectively. nih.govbiologists.com

There is currently no direct evidence in the scientific literature to suggest that this compound is a substrate for CYP21A2. The substrate specificity of 21-hydroxylase is known to be quite stringent. The presence of an 11-keto group in this compound represents a significant structural deviation from the natural substrates of CYP21A2. This structural feature may hinder the binding of the steroid to the active site of the enzyme, thus making it a poor candidate for 21-hydroxylation. Further enzymatic assays would be necessary to definitively determine the extent, if any, of CYP21A2-mediated metabolism of this compound.

11β-Hydroxysteroid Dehydrogenase (HSD11B) Family Activity and Interconversion with Related Steroids

The 11β-hydroxysteroid dehydrogenase (HSD11B) family of enzymes plays a crucial role in regulating the local availability of active glucocorticoids by catalyzing the interconversion of cortisol and cortisone. oup.com There are two main isozymes: HSD11B1, which predominantly acts as a reductase in vivo, converting cortisone to the active cortisol, and HSD11B2, which functions as a dehydrogenase, inactivating cortisol to cortisone. oup.com

Given that this compound possesses an 11-keto group, it is a potential substrate for HSD11B1. This enzyme could catalyze the reduction of the 11-keto group to an 11β-hydroxyl group, leading to the formation of 17α-hydroxy-11β-hydroxyprogesterone. This conversion is significant as it would generate a structurally distinct steroid with potentially different biological activities. The activity of HSD11B enzymes is not limited to glucocorticoids; they also metabolize 11-oxygenated androgens. biorxiv.orgresearchgate.netnih.gov HSD11B1 can efficiently catalyze the 11β-reduction of 11-ketoandrogens. researchgate.net This suggests a broader substrate tolerance that may include 11-keto-pregnane derivatives like this compound.

The potential interconversion of this compound and its 11β-hydroxy counterpart by HSD11B enzymes is a critical aspect of its metabolism, influencing its local concentration and activity in target tissues.

C17,20-Lyase (CYP17A1) Interactions in Steroid Metabolism

Cytochrome P450 17A1 (CYP17A1) is a bifunctional enzyme that exhibits both 17α-hydroxylase and 17,20-lyase activities. mdpi.com The 17,20-lyase activity is essential for the production of androgens, as it cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to yield dehydroepiandrosterone (DHEA) and androstenedione, respectively. mdpi.comnih.gov

Research has shown that while CYP17A1 can hydroxylate 11-ketoprogesterone (B144819) at the 17α-position, it is unable to catalyze the subsequent 17,20-lyase reaction of the resulting 11-oxy C21 steroid product. nih.govresearchgate.net The presence of the 11-keto moiety appears to impair the lyase activity of the enzyme. nih.gov Docking studies have suggested that while 11-oxygenated C21 steroids can bind to the active site of CYP17A1, their orientation may not be favorable for the lyase reaction. nih.gov These findings strongly suggest that this compound, which already possesses a 17α-acetyl group, would not be a substrate for the C17,20-lyase activity of CYP17A1. The enzyme's inability to cleave the C17-C20 bond in the presence of an 11-keto group has significant implications for the androgenic potential of this compound, suggesting it is unlikely to be converted into androgenic metabolites through this pathway.

Microbial Biotransformation Studies

Microorganisms are versatile biocatalysts capable of performing a wide array of chemical transformations on steroid molecules, often with high regioselectivity and stereoselectivity. The biotransformation of this compound by various microorganisms can lead to the production of novel hydroxylated and reduced derivatives.

Regioselective and Stereoselective Hydroxylation by Fungi (e.g., Cunninghamella elegans, Fusarium lini, Rhizopus stolonifer) and Bacteria

Fungi, in particular, are well-known for their ability to hydroxylate steroids at various positions. Species such as Cunninghamella elegans, Fusarium lini, and Rhizopus stolonifer have been extensively studied for their steroid biotransformation capabilities.

Cunninghamella elegans is a filamentous fungus known for its ability to produce metabolites that mimic those formed in mammalian systems. dshs-koeln.de It has been shown to hydroxylate various steroids, including the 11α- and 11β-hydroxylation of progesterone derivatives. ajol.infonih.gov Given this, it is highly probable that C. elegans could hydroxylate this compound at various positions on the steroid nucleus.

Fusarium lini has also been reported to be effective in the biotransformation of steroids, often leading to hydroxylated products. nih.gov The biotransformation of progesterone by filamentous fungi is a well-established field, with hydroxylation being one of the major reactions observed. nih.gov

Rhizopus stolonifer is another fungus that has been utilized for the microbial hydroxylation of steroids. jbiochemtech.comnih.gov Studies have shown its capability to introduce hydroxyl groups at different positions of the steroid molecule.

The regioselectivity and stereoselectivity of these microbial hydroxylations are dependent on the specific microbial strain and the structure of the substrate. The introduction of new hydroxyl groups on the this compound molecule could significantly alter its biological properties.

Examples of Microbial Hydroxylation of Steroids by Selected Fungi
MicroorganismSubstrateMajor Product(s)
Cunninghamella elegansCortexolone11β-Hydroxycortexolone
Fusarium liniProgesterone11α-Hydroxyprogesterone
Rhizopus stoloniferDydrogesterone9β,12β-Dihydroxy-9β,10α-pregna-4,6-diene-3,20-dione

Enzymatic Reductions and Other Structural Modifications Catalyzed by Microorganisms

In addition to hydroxylation, microorganisms can catalyze a variety of other structural modifications of steroids, including the reduction of carbonyl groups and double bonds. The three carbonyl groups (at C3, C11, and C20) and the C4-C5 double bond in this compound are all potential targets for microbial enzymatic reduction.

The reduction of the C20-carbonyl group of steroids by microorganisms has been previously reported. nih.gov This transformation would lead to the formation of a 20-hydroxy derivative. Similarly, the 3-keto group and the C4-C5 double bond can be reduced, often stereoselectively, by various microorganisms. The 11-keto group can also be a target for reduction, as seen with the activity of HSD11B-like enzymes in some microbes.

Other potential microbial transformations could include dehydrogenation, epoxidation, and ester hydrolysis, further expanding the diversity of potential metabolites of this compound. The specific transformations and the resulting products would depend on the enzymatic capabilities of the microorganism employed.

Potential Microbial Reductions of this compound
Functional GroupPositionPotential Reduced Product
CarbonylC-33α- or 3β-hydroxy derivative
CarbonylC-1111β-hydroxy derivative
CarbonylC-2020α- or 20β-hydroxy derivative
Double BondC4-C55α- or 5β-dihydro derivative

Isolation and Characterization of Novel Biotransformation Products and Metabolites

The isolation and structural elucidation of novel metabolites are pivotal in understanding the enzymatic capabilities of microorganisms in steroid biotransformation. While specific studies on the microbial bioconversion of this compound are not extensively documented, research on structurally analogous steroids provides significant insights into the potential metabolic pathways and the nature of the resulting products. The biotransformation of related pregnane-type steroids by various fungal strains frequently yields novel hydroxylated and further oxidized derivatives.

The process of isolating these novel metabolites typically involves the extraction of the culture broth with an organic solvent, followed by chromatographic separation techniques such as thin-layer chromatography (TLC) and column chromatography. The structural characterization of the purified metabolites is then accomplished through a combination of sophisticated spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR experiments like COSY, HMQC, and HMBC), mass spectrometry (MS), and in some cases, single-crystal X-ray diffraction for unambiguous structure determination.

For instance, the microbial transformation of medrysone, a structurally similar steroid, by filamentous fungi such as Cunninghamella blakesleeana, Neurospora crassa, and Rhizopus stolonifer, has led to the isolation and characterization of several new metabolites. plos.orgresearchgate.net These biotransformations primarily involved hydroxylation at various positions on the steroid nucleus, demonstrating the versatility of fungal hydroxylases. Similarly, the fermentation of prednisone with Cunninghamella elegans has afforded hydroxylated metabolites. ekb.egorientjchem.org

The detailed research findings on the biotransformation of these analogous compounds have resulted in the characterization of a range of novel products. These findings are instrumental in predicting the potential metabolites that could be formed from the bioconversion of this compound.

Table 1: Examples of Novel Metabolites from the Biotransformation of Structurally Similar Steroids

Parent CompoundMicroorganismNovel MetaboliteMethod of Characterization
MedrysoneCunninghamella blakesleeana14α-hydroxy-6α-methylpregn-4-ene-3,11,20-trioneX-ray diffraction, NMR, MS
MedrysoneCunninghamella blakesleeana6β-hydroxy-6α-methylpregn-4-ene-3,11,20-trioneNMR, MS
MedrysoneCunninghamella blakesleeana15β-hydroxy-6α-methylpregn-4-ene-3,11,20-trioneX-ray diffraction, NMR, MS
MedrysoneCunninghamella blakesleeana6β,17α-dihydroxy-6α-methylpregn-4-ene-3,11,20-trioneNMR, MS
MedrysoneRhizopus stolonifer6β,20S-dihydroxy-6α-methylpregn-4-ene-3,11-dioneX-ray diffraction, NMR, MS
MedrysoneNeurospora crassa11β,16β-dihydroxy-6α-methylpregn-4-ene-3,11-dioneNMR, MS
MedrysoneNeurospora crassa15β,20R-dihydroxy-6α-methylpregn-4-ene-3,11-dioneX-ray diffraction, NMR, MS
PrednisoneCunninghamella elegans17α,21-dihydroxypregn-1-ene-3,11,20-trioneSpectroscopic techniques
PrednisoneCunninghamella elegans17α,20S,21-trihydroxypregn-1-ene-3,11-dioneSpectroscopic techniques
PrednisoneFusarium lini, Rhizopus stolonifer, Curvularia lunata17α,20S,21-trihydroxypregna-1,4-diene-3,11-dioneSpectroscopic techniques

Biological Activities and Molecular Mechanisms of 17alpha Pregn 4 Ene 3,11,20 Trione and Its Research Derivatives

Modulation of Cellular and Immunological Processes in Non-Human Research Models

Anti-inflammatory Response Pathways Investigated in Cellular Assays

While direct studies on the anti-inflammatory pathways of 17alpha-Pregn-4-ene-3,11,20-trione are not extensively detailed in the provided search results, the broader class of steroids to which it belongs is known to exert anti-inflammatory effects. Steroid hormones, in general, can modulate inflammatory responses through various mechanisms. Research into related compounds suggests potential avenues for the anti-inflammatory actions of this compound. For instance, some steroids are known to inhibit the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1. They can also induce the expression of anti-inflammatory proteins. Further cellular assays would be necessary to specifically delineate the anti-inflammatory response pathways modulated by this compound.

Immune Modulation, Including T-cell Proliferation Studies

The immunomodulatory properties of steroids are a significant area of research. Regulatory T cells (Tregs) play a crucial role in maintaining immune tolerance, and their numbers and function can be influenced by various factors. mdpi.com For example, decreased Treg cell numbers have been associated with conditions like pre-eclampsia. mdpi.com Studies on Treg cell therapy have shown potential in modulating immune responses, which could have implications for preventing conditions like spontaneous preterm birth. mdpi.com While specific studies on the effect of this compound on T-cell proliferation were not found, the known immunomodulatory effects of steroids suggest this is a plausible area of activity.

Reactive Oxygen Species (ROS) Generation Inhibition by Metabolites

Reactive oxygen species (ROS) are implicated in a variety of cellular processes and can contribute to cellular damage when produced in excess. mdpi.com The cellular antioxidant defense system, which includes enzymes like superoxide (B77818) dismutases and glutathione (B108866) peroxidase, counteracts the harmful effects of ROS. mdpi.com Some studies have indicated that certain aldehydes, which can be byproducts of lipid peroxidation, can have inhibitory effects on cell proliferation in tumor cells. mdpi.com While direct evidence for ROS generation inhibition by metabolites of this compound is not available in the provided results, the general role of steroids and their metabolites in cellular processes suggests a potential for interaction with ROS pathways.

Molecular Basis of Biological Activity

Interaction with Steroid Hormone Receptors and Binding Kinetics

The biological activity of steroid hormones is often mediated through their interaction with specific intracellular receptors. 11-Ketoprogesterone (B144819), a related compound, is suggested to potentially act through membrane glucocorticoid receptors. wikipedia.org It has also been found to be a weak negative allosteric modulator of the GABA-A receptor. wikipedia.org Interestingly, 11-Ketoprogesterone is reported to be devoid of androgenic, estrogenic, and progestogenic activity. wikipedia.org In contrast, a halogenated derivative, 9α-bromo-11-ketoprogesterone, exhibits significant progestogenic activity. wikipedia.org

The binding and activation of androgen receptors (AR) have been studied for related compounds. For instance, 11-ketotestosterone (B164220) (11KT) has been shown to activate the human AR. nih.gov In vitro luciferase reporter assays demonstrated that 11KT and another related steroid, 11-hydroxytestosterone (11OHT), can activate the AR. nih.gov Furthermore, these compounds have been shown to promote the expression of androgen-responsive genes in prostate cancer cell lines. nih.gov

Enzyme Inhibition Profiles, e.g., Lipoxygenase Activity

Some steroid compounds have been shown to inhibit the activity of certain enzymes. For example, 11-ketoprogesterone is reported to be an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase. wikipedia.org This enzyme is crucial in the metabolism of corticosteroids. While specific data on the inhibition of lipoxygenase activity by this compound was not found, the inhibitory action of related steroids on other enzymes suggests this as a potential mechanism of action that warrants further investigation.

Precursor Role in Bioactive Steroid Synthesis in Research Models

The compound this compound, also known as 17α-hydroxy-11-ketoprogesterone, is recognized in research models as a significant intermediate in steroidogenic pathways, particularly in the alternative "backdoor" pathway for androgen synthesis. While not a primary component of the classic cortisol production pathway, its formation and subsequent metabolism are of considerable interest in understanding the biosynthesis of potent androgens under certain physiological and pathological conditions. nih.govnih.gov

The biosynthesis of this C21 steroid is linked to precursors from the main steroidogenic pathway. nih.gov Progesterone (B1679170) can be hydroxylated to form 11β-hydroxyprogesterone (11OHP4) by the enzymes cytochrome P450 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase. nih.gov Subsequent oxidation of 11OHP4 by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) yields 11-ketoprogesterone (11KP4). nih.gov The 17α-hydroxylation of these C21 steroids, catalyzed by Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), leads to the formation of this compound and related compounds. nih.govnih.gov

Research using in vitro models, such as HEK-293 cells, has elucidated the metabolic fate of these 11-oxygenated C21 steroids. nih.gov Studies have demonstrated that this compound and its precursor 11-ketoprogesterone (11KP4) are metabolized by key steroidogenic enzymes. nih.gov Specifically, enzymes of the backdoor pathway, including 5α-reductase (SRD5A) and aldo-keto reductase family 1 member C2 (AKR1C2), convert 11KP4 into metabolites such as 5α-pregnan-3,11,20-trione and 5α-pregnan-3α-ol-11,20-dione, the latter of which is also known as alfaxalone (B1662665). nih.gov

The significance of this pathway lies in its downstream products. The enzyme CYP17A1, which possesses both hydroxylase and lyase activity, can further process these intermediates. nih.gov For instance, CYP17A1 catalyzes the conversion of alfaxalone to C19 steroids like 11-ketoandrosterone. nih.gov In research models using the prostate cancer cell line LNCaP, which endogenously expresses the necessary enzymes, both 11OHP4 and 11KP4 were shown to be metabolized to the potent androgen 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.gov This confirms the role of this compound as a precursor that contributes to the pool of bioactive androgens through this alternative synthesis route. nih.gov

Interactive Data Tables

Table 1: Enzymatic Conversion of 11-Ketoprogesterone (Precursor to this compound) in a Research Model

Precursor SteroidEnzyme(s)Metabolic Product(s)Research ModelReference
11-Ketoprogesterone (11KP4)5α-reductase (SRD5A), 3α-hydroxysteroid type 3 (AKR1C2)5α-pregnan-3,11,20-trione, 5α-pregnan-3α-ol-11,20-dione (Alfaxalone)HEK-293 cells nih.gov
AlfaxaloneCytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1)11-KetoandrosteroneHEK-293 cells nih.gov
11-Ketoprogesterone (11KP4)Endogenous steroidogenic enzymes11-Ketodihydrotestosterone (11KDHT)LNCaP cells nih.gov

Table 2: Key Enzymes in the Bioactive Steroid Synthesis from this compound Precursors

EnzymeFull NameCatalytic Function in PathwaySubcellular LocationReference
CYP11B1 Cytochrome P450 11β-hydroxylaseCatalyzes the 11β-hydroxylation of progesterone.Mitochondria nih.govontosight.ai
HSD11B2 11β-hydroxysteroid dehydrogenase type 2Converts 11β-hydroxyprogesterone to 11-ketoprogesterone.Endoplasmic Reticulum nih.gov
SRD5A Steroid 5α-reductaseReduces the double bond at C4-C5 of steroid precursors.Not Specified nih.gov
AKR1C2 Aldo-keto reductase family 1 member C2Catalyzes the reduction of keto groups.Not Specified nih.gov
CYP17A1 Cytochrome P450 17α-hydroxylase/17,20-lyaseCatalyzes 17α-hydroxylation and the subsequent cleavage of the C17,20 bond to form C19 steroids.Endoplasmic Reticulum nih.govnih.gov

Advanced Analytical and Structural Characterization of 17alpha Pregn 4 Ene 3,11,20 Trione in Research

Spectroscopic Techniques for Definitive Structure Elucidation

Spectroscopy is the cornerstone for the molecular characterization of 17alpha-Pregn-4-ene-3,11,20-trione, providing detailed information on its atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments, allowing for the complete assignment of the steroid's complex framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights. The ¹H NMR spectrum would reveal characteristic signals for the steroid's protons. Key expected resonances include a singlet for the vinylic proton at the C-4 position of the α,β-unsaturated ketone system, distinct singlets for the two angular methyl groups (C-18 and C-19), and a singlet for the methyl protons of the C-17 acetyl group. The remaining methylene (B1212753) and methine protons of the steroidal backbone would appear as a complex series of overlapping multiplets in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 21 carbon atoms. Diagnostic signals would include those for the three carbonyl carbons (C-3, C-11, and C-20), the two olefinic carbons of the enone system (C-4 and C-5), and the carbons of the angular methyl groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within each ring of the steroid nucleus.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons (like C-5, C-10, C-13) and for linking different structural fragments, such as connecting the acetyl side chain to the D-ring at the C-17 position.

Together, these NMR techniques enable a full, detailed assignment of the proton and carbon skeletons, confirming the identity of this compound.

Table 1: Expected ¹H and ¹³C NMR Signal Assignments for Key Structural Features of this compound

Structural Feature Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
C-3 Carbonyl - ~199 H-4 to C-3; H-2 to C-3
C-4 Vinylic CH ~5.7 (singlet) ~124 H-4 to C-2, C-5, C-6, C-10
C-5 Vinylic Quaternary C - ~170 H-4 to C-5; H-6 to C-5
C-11 Carbonyl - ~210 H-9 to C-11; H-12 to C-11
C-17 Acetyl Group (CH₃) ~2.1 (singlet) ~32 H-21 to C-17, C-20
C-18 Angular Methyl (CH₃) ~0.7 (singlet) ~15 H-18 to C-12, C-13, C-14, C-17
C-19 Angular Methyl (CH₃) ~1.2 (singlet) ~18 H-19 to C-1, C-5, C-9, C-10

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₂₁H₂₈O₃. The calculated monoisotopic mass for this formula is 328.203845 Da. HRMS analysis would confirm this exact mass, providing strong evidence for the compound's identity and differentiating it from other isomers or compounds with the same nominal mass.

In conjunction with HRMS, fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information. The molecule is ionized and the resulting molecular ion ([M+H]⁺ or M⁺˙) is selected and fragmented. The pattern of fragment ions is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of the acetyl group: A neutral loss of 43 Da (CH₃CO) is expected, corresponding to the cleavage of the side chain at C-17.

Cleavage of the D-ring: Characteristic fragmentation of the steroid nucleus, particularly around the D-ring, helps confirm the core structure.

Sequential loss of water and carbon monoxide: While the molecule has no hydroxyl groups, cleavages within the ketone-containing rings can sometimes lead to losses of CO (28 Da).

Variations in fragmentation patterns among stereoisomers can also be observed, providing further structural detail.

Table 2: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₂₁H₂₈O₃
Average Mass 328.452 g/mol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound would be dominated by strong absorption bands in the carbonyl region (1650-1750 cm⁻¹). The three distinct ketone groups are expected to have slightly different absorption frequencies:

The C-3 ketone , being part of an α,β-unsaturated system, will absorb at a lower wavenumber, typically around 1675 cm⁻¹. The C=C double bond of this enone system would show a characteristic stretching vibration around 1615 cm⁻¹.

The C-11 ketone , a saturated six-membered ring ketone, is expected to absorb around 1705-1710 cm⁻¹.

The C-20 ketone in the acetyl side chain, an acyclic ketone, would absorb at a higher frequency, typically around 1715-1720 cm⁻¹.

Additional characteristic absorptions include C-H stretching vibrations from the methyl and methylene groups of the steroid backbone just below 3000 cm⁻¹. The presence and distinct positions of these absorption bands provide confirmatory evidence for the key functional groups required by the structure.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Bond Vibration Expected Absorption Range (cm⁻¹)
Aliphatic C-H Stretch 2850-2960
C-3 Ketone (Conjugated) C=O Stretch ~1675
C-4/C-5 Alkene C=C Stretch ~1615
C-11 Ketone (Saturated) C=O Stretch ~1705-1710

Single-Crystal X-ray Diffraction for Absolute Stereochemical Assignment

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates for each atom, allowing for the definitive assignment of the absolute stereochemistry at all chiral centers.

The resulting crystallographic data includes precise bond lengths, bond angles, and torsion angles, providing a complete and high-resolution picture of the molecule's conformation. This information is invaluable for understanding structure-activity relationships and molecular interactions. While obtaining suitable single crystals can be a challenge, the structural information gained is unparalleled.

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as synthetic reaction products or biological samples, and for its precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical method for the selective and sensitive quantification of this compound in complex matrices. This hybrid technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

The analysis begins with the separation of the target compound from other components in the sample using a reversed-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid to promote ionization, is typically used.

Following chromatographic separation, the eluent is directed into the mass spectrometer. The compound is ionized, usually by electrospray ionization (ESI), to form a protonated molecular ion, [M+H]⁺, with an m/z of 329.2. In the tandem mass spectrometer, this precursor ion is isolated and then fragmented to produce characteristic product ions.

For quantification, a method known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed. This involves monitoring specific precursor-to-product ion transitions. This process is highly selective, as it requires a compound to have both the correct retention time and the specific mass transitions, minimizing interference from the sample matrix. This approach allows for accurate quantification of this compound even at very low concentrations, making it suitable for applications such as the analysis of metabolites in biological fluids.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Metabolic Tracing and Endogenous Reference Compounds

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique used to determine the carbon isotope ratio (¹³C/¹²C) of a compound. This is particularly valuable in steroid analysis to distinguish between endogenous (naturally produced) and exogenous (synthetic) sources. While direct studies employing GC-C-IRMS for this compound are not extensively documented in public literature, the methodology is broadly applicable to steroids.

In the context of metabolic tracing, a ¹³C-labeled version of this compound could be synthesized and introduced into a biological system. GC-C-IRMS would then be used to track the ¹³C label through various metabolic pathways, identifying its metabolites by their enriched ¹³C content.

A crucial aspect of GC-C-IRMS analysis in steroid profiling is the use of Endogenous Reference Compounds (ERCs). These are steroids that are not expected to be affected by the administration of the steroid being investigated. By comparing the isotope ratio of the target compound or its metabolites to that of the ERCs, a baseline for the individual's natural steroid production is established. dshs-koeln.dewada-ama.orgwada-ama.org

Commonly used ERCs in steroid analysis include pregnanediol (B26743) (a metabolite of progesterone) and metabolites of cortisol, such as 11-ketoetiocholanolone. dshs-koeln.decaymanchem.com The selection of an appropriate ERC is critical and depends on the specific metabolic pathways being investigated. For instance, pregnanediol is a major catabolic product of progesterone (B1679170), while 11β-hydroxyandrosterone is derived from the cortisol metabolic pathway. dshs-koeln.de

The principle of GC-C-IRMS relies on the precise measurement of delta values (δ¹³C), which represent the per mille (‰) deviation of the sample's isotope ratio from that of an international standard (Pee Dee Belemnite). wada-ama.org A significant difference in the δ¹³C value between a target steroid and an ERC can indicate an exogenous origin. gcms.cz

Table 1: Potential Endogenous Reference Compounds for GC-C-IRMS Analysis

Compound NameAbbreviationTypical Use in Steroid Profiling
PregnanediolPDMajor catabolic product of progesterone, widely used as an ERC. dshs-koeln.degcms.cz
11-ketoetiocholanolone11-oxo-EtMetabolite of cortisol, used as a marker of stress and as an ERC. caymanchem.com
AndrosteroneAAn androgen steroid, often used as an ERC. wada-ama.orggcms.cz
EtiocholanoloneEtA metabolite of testosterone, also used as an ERC. gcms.cz

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying specific compounds from complex mixtures. For this compound, a reverse-phase HPLC method would be highly effective. This approach separates compounds based on their hydrophobicity.

Table 2: Hypothetical Preparative HPLC Parameters for this compound Isolation

ParameterConditionRationale
Column C18 Reverse-PhaseThe nonpolar stationary phase effectively retains the hydrophobic steroid molecule.
Mobile Phase Acetonitrile/Water GradientA gradient elution allows for the separation of compounds with varying polarities.
Modifier Formic Acid (0.1%)Improves peak shape and is compatible with mass spectrometry for fraction analysis.
Detection UV at 240 nmThe α,β-unsaturated ketone chromophore in the A-ring of the steroid absorbs UV light.
Flow Rate Dependent on column diameterScaled up from analytical flow rates to accommodate larger sample loads.

The process would involve injecting a crude extract containing this compound onto the preparative HPLC column. As the mobile phase flows through the column, the compound separates from impurities. The fraction corresponding to the elution time of this compound is collected. The purity of the isolated compound can then be assessed using analytical HPLC or other spectroscopic methods.

In Vitro and In Vivo (Non-Human) Metabolic Profiling Methods

Understanding the metabolic fate of this compound is crucial for elucidating its biological activity and potential effects. This is achieved through a combination of in vitro and in vivo (non-human) studies.

In Vitro Metabolism:

In vitro studies typically utilize subcellular fractions, such as liver microsomes, which are rich in metabolic enzymes like cytochrome P450s. By incubating this compound with these preparations, researchers can identify potential metabolites in a controlled environment.

Studies on related pregnene compounds in non-human species, such as fish, have demonstrated the utility of in vitro systems. For example, in vitro incubations of ovarian, testicular, and head kidney tissues from Atlantic salmon with radiolabeled pregnenolone (B344588) and progesterone have been used to trace the biosynthetic pathways of other C21 steroids. nih.gov Similarly, ovarian incubates from turbot have been shown to metabolize 17-hydroxyprogesterone into various other steroids. nih.gov

A typical in vitro metabolism study for this compound would involve:

Incubation of the compound with liver microsomes from a non-human species (e.g., rat, fish).

Extraction of the steroids from the incubation mixture.

Analysis of the extract using techniques like HPLC coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

In Vivo (Non-Human) Metabolism:

In vivo studies in non-human animal models provide a more complete picture of the compound's metabolism, encompassing absorption, distribution, metabolism, and excretion (ADME). Following administration of this compound to an animal model, biological samples such as urine, feces, and blood are collected over time.

Research on the in vivo metabolism of structurally similar compounds, such as pregnane-17alpha,21-diol-3,20-dione and pregnane-17alpha,21-diol-3,11,20-trione, has been conducted to understand their metabolic pathways. documentsdelivered.com Fecal levels of the cortisol metabolite 11-oxoetiocholanolone have been used as a marker of stress in ruminants, highlighting the importance of analyzing different biological matrices. caymanchem.com

The analytical workflow for an in vivo metabolism study would involve:

Extraction of steroids from the collected biological samples.

Purification and separation of the metabolites, often using a combination of solid-phase extraction (SPE) and HPLC.

Structural elucidation of the metabolites using advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Table 3: Common Metabolic Reactions for Steroids

Reaction TypeEnzyme Family (Example)Potential Effect on this compound
Hydroxylation Cytochrome P450Introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus.
Reduction 5α/5β-Reductases, Hydroxysteroid Dehydrogenases (HSDs)Reduction of the C4-5 double bond and ketone groups at C3, C11, and C20.
Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Addition of glucuronic acid or sulfate (B86663) groups to increase water solubility for excretion.

The identification of metabolites provides valuable insights into the biochemical pathways that this compound undergoes in a living organism.

Future Directions and Emerging Research Perspectives for 17alpha Pregn 4 Ene 3,11,20 Trione

Unveiling Novel Metabolic Fates

The metabolic pathways of many synthetic progestins are not fully characterized, and 17alpha-Pregn-4-ene-3,11,20-trione is no exception. youtube.com While the metabolism of its parent compound, progesterone (B1679170), is known to be complex, potentially yielding over 30 different unconjugated metabolites, the specific enzymatic transformations that this compound undergoes are largely uncharted territory. mdpi.com Research into the in vitro metabolism of the closely related 11-ketoprogesterone (B144819) has shown that it can be converted to 5α-pregnan-3,11,20-trione and 5α-pregnan-3α-ol-11,20-dione (alfaxalone) by enzymes like 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2). nih.gov This suggests that similar reductive pathways at the C3 and C5 positions may be a key feature of this compound metabolism.

Furthermore, microbial biotransformation studies on progesterone have revealed a plethora of hydroxylation reactions. nih.gov Fungi, in particular, are adept at introducing hydroxyl groups at various positions on the steroid nucleus, including the 11α, 14α, and 21 positions. mdpi.comnih.gov The enzymatic machinery of fungi, such as various cytochrome P450 enzymes, could potentially produce novel hydroxylated metabolites of this compound with unique biological activities. nih.gov The exploration of these microbial transformation capabilities could lead to the discovery of previously unknown metabolites.

Table 1: Potential Novel Metabolites of this compound Based on Known Progesterone Metabolism

Potential Metabolite Name Metabolic Reaction Enzyme Family Implicated Reference for Similar Reaction
5α-Pregnan-3,11,20-trione5α-reduction5α-reductase (SRD5A) nih.gov
3α-Hydroxy-5α-pregnan-11,20-dione3α-reductionAldo-keto reductase (AKR1C) nih.gov
14α-Hydroxy-17alpha-pregn-4-ene-3,11,20-trione14α-hydroxylationCytochrome P450 (Fungal) nih.gov
21-Hydroxy-17alpha-pregn-4-ene-3,11,20-trione21-hydroxylationCytochrome P450 (Fungal) nih.gov

Crafting Targeted Analogs via Advanced Synthesis

The development of targeted analogues of this compound holds the promise of creating molecules with enhanced potency, selectivity, or novel biological functions. nih.gov Structure-activity relationship (SAR) studies on progesterone derivatives have shown that modifications to the A and B rings, such as the introduction of unsaturation at the C-4,6 positions and substituents at C-6, can significantly influence receptor binding and activity. nih.gov These findings provide a roadmap for designing analogues of this compound with tailored properties.

Advanced synthetic strategies, particularly chemoenzymatic approaches, are becoming increasingly valuable in steroid synthesis. researchgate.netcip.com.cnbiorxiv.org These methods combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of biocatalysis, allowing for the efficient creation of complex steroidal molecules. researchgate.netcip.com.cn For instance, biocatalytic hydroxylation using engineered enzymes can introduce functional groups at specific positions on the steroid scaffold, which can then be further modified chemically. biorxiv.orgresearchgate.net This modular approach could be employed to synthesize a library of this compound analogues with diverse substitutions, facilitating the exploration of their therapeutic potential. The use of immobilized fungal cells on supports like electrospun nanofibrous membranes represents another innovative biocatalytic route for steroid transformation. nih.gov

Table 2: Potential Advanced Synthetic and Biocatalytic Routes for Analogue Development

Synthetic Approach Description Potential Application for this compound Reference
Chemoenzymatic SynthesisCombination of chemical and enzymatic reactions to achieve high selectivity and efficiency.Introduction of hydroxyl or other functional groups at specific positions. researchgate.netcip.com.cnbiorxiv.org
Fungal BiotransformationUse of whole fungal cells or their enzymes to modify the steroid structure.Generation of hydroxylated or other novel analogues. nih.govresearchgate.net
Structure-Based Drug DesignUtilizing the 3D structure of target receptors to design ligands with improved binding and activity.Design of analogues with enhanced selectivity for specific progesterone receptor isoforms. nih.gov

A Systems-Level View Through Omics Technologies

To fully comprehend the systemic roles and interactions of this compound, a shift towards a systems-level understanding is necessary. The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful lens through which to view the broader biological impact of this compound.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the metabolic perturbations caused by this compound. nih.govnih.gov By analyzing changes in the metabolome following treatment, researchers can identify the metabolic pathways that are most affected. nih.gov For example, studies on women undergoing progestin treatment for endometrial cancer have utilized metabolomics to identify metabolic signatures associated with treatment response. nih.gov A similar approach could reveal the metabolic consequences of exposure to this compound.

Proteomics, which focuses on the entire set of proteins expressed by a genome, can elucidate the protein interaction networks and signaling pathways modulated by this steroid. researchgate.netbiorxiv.org For instance, proteomic analyses have been used to identify proteins that are differentially expressed in breast cancer cells in response to progestin treatment, shedding light on the molecular mechanisms of progestin action. nih.govnih.govaacrjournals.org By identifying the protein targets and downstream signaling cascades affected by this compound, proteomics can provide crucial insights into its mechanism of action and potential therapeutic applications. researchgate.netbiorxiv.org

Table 3: Application of Omics Technologies in Steroid Research

Omics Technology Research Focus Potential Insights for this compound Reference
MetabolomicsAnalysis of global metabolite profiles.Identification of metabolic pathways altered by the compound. nih.govnih.gov
ProteomicsStudy of the entire protein complement of a cell or organism.Elucidation of protein-drug interactions and affected signaling pathways. researchgate.netbiorxiv.orgnih.govnih.govaacrjournals.org

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 17α-Pregn-4-ene-3,11,20-trione, and how can its purity be validated?

  • Methodological Answer :

  • Synthesis : The compound is synthesized via microbial biotransformation (e.g., using Streptomyces hydrogenans for enzymatic reduction of precursors) or chemical modification of corticosterone derivatives. Key steps include hydroxylation at C17 and oxidation at C11 .
  • Purity Validation : Use HPLC with UV detection (λ = 240 nm) to assess purity, complemented by mass spectrometry (MS) for molecular weight confirmation (theoretical MW: 344.44 g/mol). Crystallization from ethyl acetate-hexane mixtures can yield pure crystals for X-ray diffraction analysis .
    • Data Table :
PropertyValue/TechniqueReference
Molecular Weight344.44 g/mol
Crystallization SolventEthyl acetate-hexane
HPLC Retention Time~12.5 min (C18 column, MeOH:H₂O 70:30)

Q. How is 17α-Pregn-4-ene-3,11,20-trione distinguished from structurally related corticosteroids?

  • Methodological Answer :

  • Spectroscopic Differentiation :
  • IR Spectroscopy : Identify the 3,11,20-trione system via carbonyl stretches at 1700–1750 cm⁻¹.
  • NMR : Confirm the absence of 21-hydroxyl groups (δ 3.5–4.0 ppm in related compounds) and presence of 17α-hydroxyl (δ 1.2–1.5 ppm) .
  • Chromatography : Use reverse-phase TLC (Rf = 0.45 in chloroform:methanol 9:1) to distinguish from cortisone acetate (Rf = 0.32) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of 17α-Pregn-4-ene-3,11,20-trione?

  • Methodological Answer :

  • Comparative Studies : Replicate assays under standardized conditions (pH 7.4, 37°C) using purified enzymes (e.g., cortisone reductase). Monitor reaction kinetics via UV-Vis at 340 nm (NADH depletion) .
  • Inhibition Analysis : Test competitive inhibitors like 20β-hydroxypregn-4-en-3-one to assess binding site specificity. Use Lineweaver-Burk plots to determine inhibition constants (Ki) .
    • Data Table :
Enzyme SourceSubstrate Km (μM)Vmax (nmol/min/mg)Reference
Streptomyces hydrogenans12.5 ± 1.245.3 ± 3.8

Q. What experimental designs are optimal for studying the structural stability of 17α-Pregn-4-ene-3,11,20-trione under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition points (>200°C).
  • Solubility Profiling : Measure aqueous solubility using shake-flask method (logP = 1.8) and compare with predicted values via Hansen solubility parameters .
  • Crystal Structure Analysis : Perform single-crystal X-ray diffraction (space group P2₁, a = 12.91 Å, b = 10.31 Å) to monitor conformational changes under stress .

Q. How can researchers address discrepancies in bioactivity data across in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to quantify metabolites (e.g., 11-dehydro derivatives) in plasma/tissue homogenates. Adjust dosing regimens to account for species-specific metabolic rates .
  • Receptor Binding Assays : Perform competitive binding studies with glucocorticoid receptor (GR) isoforms to compare affinity (IC₅₀) between models .

Methodological Guidance for Data Contradictions

Q. What strategies are recommended for reconciling conflicting spectral data (e.g., NMR, IR) of synthetic batches?

  • Stepwise Approach :

Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in ¹H-NMR.

Crystallographic Validation : Cross-reference spectral data with X-ray structures to resolve stereochemical ambiguities .

Collaborative Inter-laboratory Studies : Share samples with independent labs to eliminate instrument-specific artifacts .

Key Structural and Functional Data

ParameterValue/DetailReference
IUPAC Name17α-Hydroxypregn-4-ene-3,11,20-trione
CAS Registry Number1882-82-2
Melting Point220–222°C (decomposes)
Enzymatic Activity (Km)12.5 μM (cortisone reductase)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.